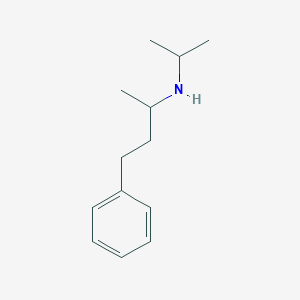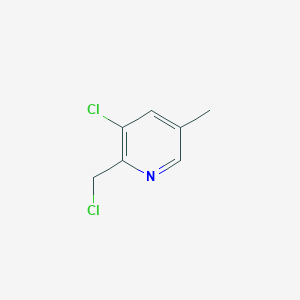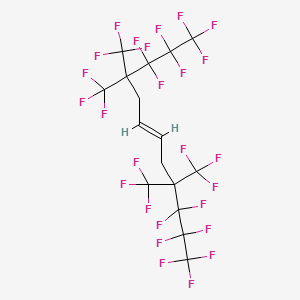
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated compounds typically involves multiple steps, including halogen exchange reactions, fluorination, and coupling reactions. For example, the preparation of (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene may involve the following steps:
Halogen Exchange Reaction: Starting with a halogenated precursor, fluorine atoms are introduced through halogen exchange reactions using reagents such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3).
Fluorination: Further fluorination is achieved using elemental fluorine (F2) or other fluorinating agents like sulfur tetrafluoride (SF4).
Coupling Reactions: The final step involves coupling reactions to form the desired fluorinated compound.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorine gas. Safety measures are crucial to prevent accidents and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fluorinated compounds like (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: Reduction of fluorinated compounds can lead to the formation of partially fluorinated products.
Oxidation Reactions: Oxidation can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Electrophiles: Such as halogens and alkylating agents.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines, alcohols, or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Fluorinated compounds are widely used in organic synthesis as intermediates and building blocks for more complex molecules. Their unique properties make them valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are used in drug design and development. Their high stability and lipophilicity enhance the bioavailability and metabolic stability of pharmaceuticals.
Industry
Industrially, fluorinated compounds are used in the production of non-stick coatings, refrigerants, and specialty polymers
Mecanismo De Acción
The mechanism by which (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene exerts its effects depends on its specific application. In general, the presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s overall stability.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other highly fluorinated alkenes and alkanes, such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Hexafluoropropylene oxide (HFPO)
Uniqueness
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is unique due to its specific structure, which includes multiple trifluoromethyl groups and a double bond. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
1946796-71-9 |
|---|---|
Fórmula molecular |
C16H6F26 |
Peso molecular |
692.18 g/mol |
Nombre IUPAC |
(E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene |
InChI |
InChI=1S/C16H6F26/c17-7(18,9(21,22)15(37,38)39)5(11(25,26)27,12(28,29)30)3-1-2-4-6(13(31,32)33,14(34,35)36)8(19,20)10(23,24)16(40,41)42/h1-2H,3-4H2/b2-1+ |
Clave InChI |
FVKWUSQLPAJKRY-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C(C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






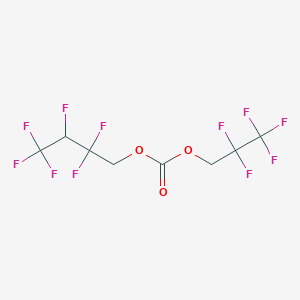
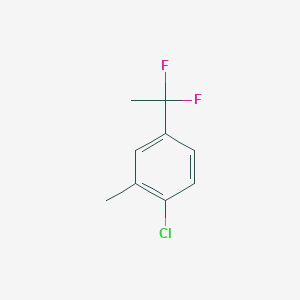
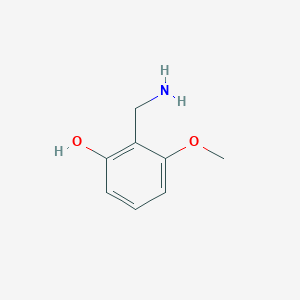
![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)

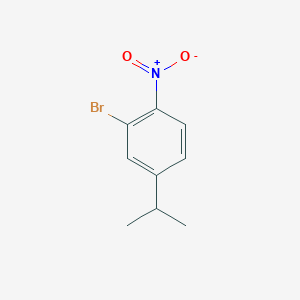

![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
